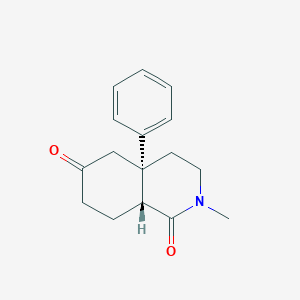
(4aS,8aR)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aR)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione is a complex organic compound with a unique structure that includes a hexahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4aS,8aR)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
(4aS,8aR)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4aS,8aR)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- (4aS,8aR)-1-[2-(methylamino)ethyl]-6-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-3-yl}carbonyl)-decahydro-1,6-naphthyridin-2-one
- 1,6(2H,5H)-Naphthalenedione, hexahydro-8a-(phenylMethyl)-, (4aS,8aR)-
Uniqueness
What sets (4aS,8aR)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
61210-08-0 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
(4aS,8aR)-2-methyl-4a-phenyl-3,4,5,7,8,8a-hexahydroisoquinoline-1,6-dione |
InChI |
InChI=1S/C16H19NO2/c1-17-10-9-16(12-5-3-2-4-6-12)11-13(18)7-8-14(16)15(17)19/h2-6,14H,7-11H2,1H3/t14-,16+/m0/s1 |
InChIキー |
DADHFQQTXQNRCB-GOEBONIOSA-N |
異性体SMILES |
CN1CC[C@@]2(CC(=O)CC[C@H]2C1=O)C3=CC=CC=C3 |
正規SMILES |
CN1CCC2(CC(=O)CCC2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
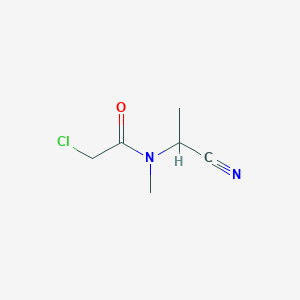

![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
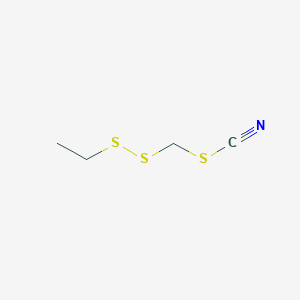

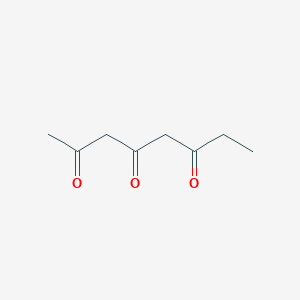
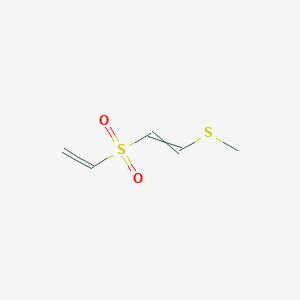
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
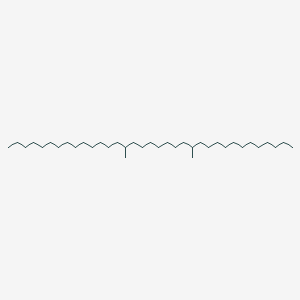
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)

![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)

